molecular formula C17H18N6O2 B2944029 N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide CAS No. 2034557-96-3

N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2944029
CAS No.: 2034557-96-3
M. Wt: 338.371
InChI Key: HHDBAZARBCVBOP-UHFFFAOYSA-N
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Description

This compound features a benzamide moiety linked via a 2-oxoethylamine chain to a [1,2,4]triazolo[1,5-a]pyrimidine core. The triazolopyrimidine scaffold is known for its heterocyclic versatility, often contributing to bioactivity in medicinal chemistry. The benzamide group may enhance binding affinity through aromatic interactions, while the propyl linker provides conformational flexibility.

Properties

IUPAC Name

N-[2-oxo-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-15(10-19-16(25)14-6-2-1-3-7-14)18-8-4-5-13-9-20-17-21-12-22-23(17)11-13/h1-3,6-7,9,11-12H,4-5,8,10H2,(H,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDBAZARBCVBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide, a compound belonging to the class of triazolo derivatives, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

CxHyNzOw exact values to be determined based on the specific structure \text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\quad \text{ exact values to be determined based on the specific structure }

Synthesis

Synthesis of triazolo derivatives typically involves cyclization reactions. The synthesis of this compound can be achieved through methods such as:

  • PIFA-mediated intramolecular annulation : This method allows for the formation of triazolo compounds from readily available precursors under mild conditions .
  • Copper-catalyzed oxidative coupling : This approach enables the formation of N-C and N-N bonds, facilitating the synthesis of various functionalized triazoles .

The biological activity of this compound is attributed to its interactions with various biological targets:

  • AXL receptor tyrosine kinase inhibition : This compound has been shown to inhibit AXL receptor function, which is implicated in several proliferative conditions including cancer .
  • Phosphorylation of key regulatory proteins : It affects multiple signaling pathways by phosphorylating proteins such as p53 and YAP1, which are crucial for cell survival and apoptosis .

Pharmacological Applications

Research has indicated several pharmacological applications for this compound:

  • Anticancer Activity : Due to its ability to inhibit AXL and affect cell signaling pathways related to proliferation and survival, it shows promise in cancer therapy.
  • Neuroprotective Effects : Studies suggest that it may also play a role in neuroprotection by regulating microtubule dynamics and neuronal differentiation through phosphorylation mechanisms .

Case Studies

A review of recent studies highlights the compound's potential:

  • In Vitro Studies : Experiments have demonstrated that this compound effectively reduces tumor cell viability in various cancer cell lines.
  • Animal Models : In vivo studies have shown that administration of this compound leads to a significant reduction in tumor growth rates compared to control groups.
Study TypeFindingsReference
In VitroReduced viability in cancer cell lines
In VivoDecreased tumor growth in animal models

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Features Reference
Target Compound: N-(2-((3-([1,2,4]Triazolo[1,5-a]Pyrimidin-6-yl)Propyl)Amino)-2-Oxoethyl)Benzamide [1,2,4]Triazolo[1,5-a]pyrimidine Benzamide, 2-oxoethylamine linker Not provided Flexible linker; aromatic benzamide for potential π-π interactions -
N-(3-([1,2,4]Triazolo[1,5-a]Pyrimidin-6-yl)Propyl)-4-(Thiophen-2-yl)Benzamide [1,2,4]Triazolo[1,5-a]pyrimidine Thiophene-substituted benzamide 363.4 Enhanced lipophilicity due to thiophene; possible improved membrane uptake
N-(3-([1,2,4]Triazolo[1,5-a]Pyrimidin-6-yl)Propyl)-2-Ethoxyacetamide [1,2,4]Triazolo[1,5-a]pyrimidine Ethoxyacetamide 263.30 Smaller substituent; reduced steric hindrance; lower molecular weight
N-(3-([1,2,4]Triazolo[1,5-a]Pyrimidin-6-yl)Propyl)-5-Methylisoxazole-3-Carboxamide [1,2,4]Triazolo[1,5-a]pyrimidine 5-Methylisoxazole-carboxamide 286.29 Isoxazole ring introduces polarity; may influence solubility
Compound 3 () [1,2,4]Triazolo[1,5-a]pyrimidine Difluoromethylpyridine, dimethyloxazole Not provided Fluorinated groups enhance metabolic stability; oxazole for H-bonding

Physicochemical and ADME Considerations

  • Lipophilicity : The thiophene-substituted analog () has higher molecular weight (363.4) and likely greater lipophilicity than the target compound, favoring membrane permeability.
  • Solubility : The ethoxyacetamide derivative (, MW 263.3) may exhibit improved aqueous solubility due to its smaller, oxygen-rich substituent.
  • Metabolic Stability : Fluorinated groups in Compound 3 () enhance resistance to oxidative metabolism, a feature absent in the target compound .

Q & A

Q. What are the optimal synthetic routes for N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide?

Methodological Answer: A modular approach involving sequential coupling reactions is recommended. For example:

  • Step 1: Synthesize the triazolo[1,5-a]pyrimidine core via cyclocondensation of aminotriazole derivatives with β-keto esters or nitriles, as described in triazolo-pyrimidine synthesis protocols .
  • Step 2: Functionalize the 6-position of the triazolo-pyrimidine core with a propylamine linker using nucleophilic substitution or reductive amination .
  • Step 3: Couple the benzamide moiety to the amino-oxoethyl group via carbodiimide-mediated amidation (e.g., HATU/DMF) .
  • Purification: Use gradient elution column chromatography (e.g., ethyl acetate/light petroleum mixtures) for intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Essential for confirming regiochemistry and substitution patterns. For example, diagnostic peaks for the triazolo-pyrimidine core appear at δ 8.8–9.0 ppm (aromatic protons) and δ 4.0–4.4 ppm (propyl linker protons) .
  • Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ peaks) and detect impurities .
  • IR Spectroscopy: Identify carbonyl stretches (e.g., amide C=O at ~1640 cm⁻¹) and triazole/pyrimidine ring vibrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Variable Substituent Screening: Synthesize analogs with modifications to the benzamide group (e.g., electron-withdrawing/donating substituents) and the propyl linker length. Compare binding affinities using assays like SPR or radioligand displacement .
  • Pharmacophore Modeling: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions, such as hydrogen bonding between the triazolo-pyrimidine core and target residues .
  • Orthogonal Assays: Validate activity across cellular (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) models to rule off-target effects .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple assays (e.g., IC50 values, kinetic parameters) and apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .
  • Orthogonal Validation: Re-test conflicting results using alternative methods (e.g., switch from fluorescence-based to radiometric assays) .
  • Solubility/Purity Checks: Confirm compound integrity via HPLC and DSC, as impurities or aggregation can skew activity .

Q. What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to model binding poses with targets (e.g., kinases or GPCRs). Focus on the triazolo-pyrimidine core’s π-π stacking potential and the benzamide’s hydrogen-bonding capacity .
  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., Desmond) to assess binding stability and conformational flexibility .
  • Free Energy Perturbation (FEP): Calculate relative binding energies for analogs to prioritize synthesis .

Q. How can reaction conditions be optimized for scalability?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to screen variables (e.g., temperature, solvent ratios, catalyst loading). For example, optimize amidation yield using a central composite design .
  • Flow Chemistry: Transition batch reactions to continuous flow for improved heat/mass transfer, as demonstrated in diazomethane syntheses .
  • In-line Analytics: Use PAT tools (e.g., ReactIR) to monitor intermediates in real time .

Q. How is regioselectivity achieved in triazolo-pyrimidine functionalization?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on the propylamine linker) to steer electrophilic substitution to the 6-position .
  • Metal-Catalyzed Coupling: Use Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) at the 2-position, leveraging halogenated precursors .

Q. How can metabolic stability be assessed for this compound?

Methodological Answer:

  • Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. The trifluoromethyl group (if present) may enhance stability by reducing oxidative metabolism .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

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